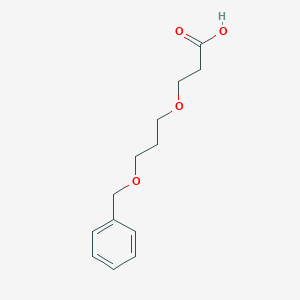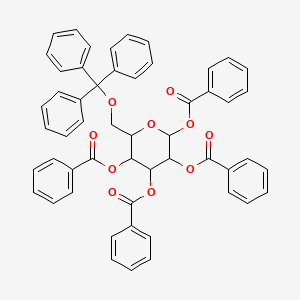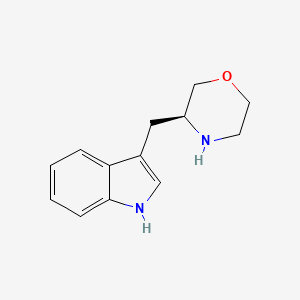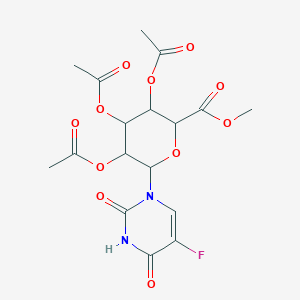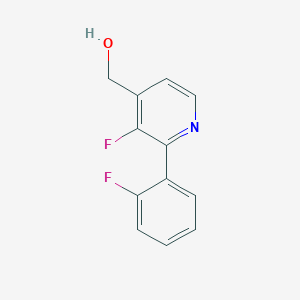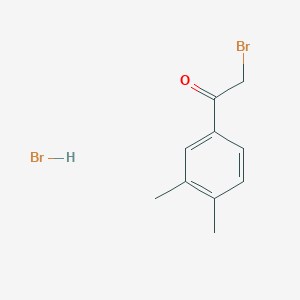
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide is a brominated aromatic ketone. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further substituted with a 3,4-dimethylphenyl group. It is commonly used in synthetic organic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide can be achieved through various methods:
Blanc Chloromethylation Reaction: This method involves the preparation of 3,4-dimethyl benzyl chloride from 1,2-dimethyl benzene.
Bromination of 1-(4-hydroxyphenyl)ethanone: This method uses bromine as the brominating reagent, yielding 2-bromo-1-(4-hydroxyphenyl)ethanone as a key intermediate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is a reactive site that can participate in halogen exchange reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Halogen Exchange Reactions: Common reagents include halogenating agents such as bromine and chlorine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which have shown potential fungicidal activity.
Scientific Research Applications
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of thiazole derivatives.
Biology: The compound is used in studies related to its fungicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide involves its reactivity as a brominated aromatic ketone. The bromine atom acts as a reactive site, facilitating various chemical transformations. The compound’s structure allows it to interact with molecular targets and pathways involved in its fungicidal activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methylphenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3-fluoro-2,4-dimethylphenyl)ethanone
Uniqueness
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized chemical derivatives and in various research applications.
Properties
Molecular Formula |
C10H12Br2O |
|---|---|
Molecular Weight |
308.01 g/mol |
IUPAC Name |
2-bromo-1-(3,4-dimethylphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C10H11BrO.BrH/c1-7-3-4-9(5-8(7)2)10(12)6-11;/h3-5H,6H2,1-2H3;1H |
InChI Key |
MMXTXKUNGCFUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




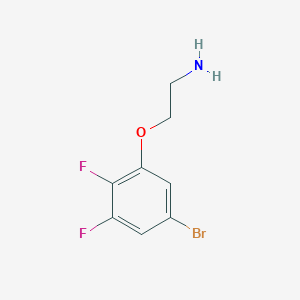
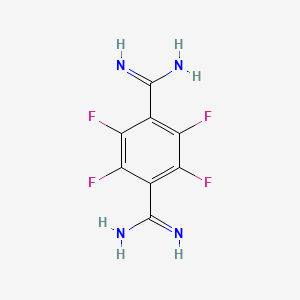
![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)

